molecular formula C10H10BrN7O2 B11559790 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11559790
M. Wt: 340.14 g/mol
InChI Key: VPJHQFGUXBDKBK-YIXHJXPBSA-N
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Description

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both tetrazole and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized from appropriate precursors such as nitriles or azides. The hydrazide moiety is then introduced through a condensation reaction with hydrazine derivatives. The final step involves the formation of the Schiff base by reacting the hydrazide with an aldehyde or ketone, in this case, 5-bromo-2-hydroxybenzaldehyde .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form Schiff bases and undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C10H10BrN7O2

Molecular Weight

340.14 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H10BrN7O2/c11-7-1-2-8(19)6(3-7)4-13-14-9(20)5-18-10(12)15-16-17-18/h1-4,19H,5H2,(H,14,20)(H2,12,15,17)/b13-4+

InChI Key

VPJHQFGUXBDKBK-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CN2C(=NN=N2)N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CN2C(=NN=N2)N)O

Origin of Product

United States

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